Amino-PEG12-t-Butyl ester Amino-PEG12-t-Butyl ester
Brand Name: Vulcanchem
CAS No.: 1383814-00-3
VCID: VC2938643
InChI: InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Molecular Formula: C31H63NO14
Molecular Weight: 673.8 g/mol

Amino-PEG12-t-Butyl ester

CAS No.: 1383814-00-3

Cat. No.: VC2938643

Molecular Formula: C31H63NO14

Molecular Weight: 673.8 g/mol

* For research use only. Not for human or veterinary use.

Amino-PEG12-t-Butyl ester - 1383814-00-3

Specification

CAS No. 1383814-00-3
Molecular Formula C31H63NO14
Molecular Weight 673.8 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3
Standard InChI Key XRYCYKGEIYZQGE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Introduction

Chemical Identity and Structural Properties

Basic Information and Identification

Amino-PEG12-t-Butyl ester (CAS: 872340-65-3) is characterized by its molecular formula C31H63NO14 and a molecular weight of approximately 673.84 g/mol. This heterobifunctional polyethylene glycol derivative contains a primary amine at one terminus and a tert-butyl protected carboxyl group at the other, connected by twelve ethylene oxide units. The compound's IUPAC name is tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate.

Physical and Chemical Properties

Amino-PEG12-t-Butyl ester typically appears as a solid powder with specific physical and chemical properties that make it suitable for research applications. The compound is notably soluble in DMSO, which facilitates its use in various laboratory procedures. Its extended shelf life of greater than two years (when stored properly) enhances its utility as a laboratory reagent.

The following table summarizes the key physical and chemical properties of Amino-PEG12-t-Butyl ester:

PropertyDescription
Molecular FormulaC31H63NO14
Molecular Weight673.84 g/mol
Physical StateSolid powder
SolubilitySoluble in DMSO
PurityTypically >98%
InChI KeyXRYCYKGEIYZQGE-UHFFFAOYSA-N
Functional GroupsPrimary amine, tert-butyl ester
Shelf Life>2 years (when stored properly)

Synthesis and Preparation Methods

Laboratory Synthesis Approaches

The preparation of Amino-PEG12-t-Butyl ester typically involves reaction sequences that incorporate both the amine functionality and the tert-butyl protected carboxyl group. Common synthetic routes employ tert-butanol and anhydrous magnesium sulfate as catalysts, often with boron trifluoride diethyl etherate as an additional reagent. These methods generally provide good yields and demonstrate tolerance for various amino acid side chains and substituents.

Purification and Quality Control

After synthesis, Amino-PEG12-t-Butyl ester requires careful purification to achieve the high purity levels (>98%) necessary for research applications. Purification typically involves chromatographic techniques, and quality control is performed using analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry to confirm structural integrity and purity. These analytical approaches are essential for verifying the compound's molecular weight and structural features prior to use in sensitive biological applications.

Chemical Reactivity and Functional Group Analysis

Amine Functionality

The primary amine group of Amino-PEG12-t-Butyl ester exhibits characteristic reactivity with numerous functional groups. This amine terminus can readily react with carboxylic acids to form amide bonds, with activated N-hydroxysuccinimide (NHS) esters in bioconjugation reactions, and with carbonyl compounds such as ketones and aldehydes. These reaction capabilities make the compound particularly useful in protein modification, peptide synthesis, and other bioconjugation applications .

Tert-Butyl Ester Deprotection

A key feature of Amino-PEG12-t-Butyl ester is the tert-butyl protected carboxyl group, which can be selectively deprotected under acidic conditions. This deprotection typically employs trifluoroacetic acid (TFA) or other strong acids, resulting in cleavage of the tert-butyl group and formation of a free carboxylic acid. This controlled deprotection strategy enables sequential reaction schemes where the amine functionality can be utilized first, followed by later activation of the carboxylic acid after deprotection.

Chemical Reactions Analysis

The chemical versatility of Amino-PEG12-t-Butyl ester is demonstrated through various reaction types, as summarized in the following table:

Reaction TypeConditionsProductsApplications
Amide FormationCarboxylic acid, coupling reagentPEG-amide conjugateBioconjugation, peptide synthesis
NHS Ester CouplingNHS-activated compoundPEG-amide conjugateProtein modification
Imine FormationAldehyde or ketonePEG-imine intermediateReductive amination
Tert-Butyl DeprotectionAcidic conditions (TFA, HCl)Free carboxylic acidEnabling further conjugation

Applications in Bioconjugation

Protein and Peptide Modification

Amino-PEG12-t-Butyl ester serves as an effective linker for protein and peptide modification due to its bifunctional nature. The PEG chain increases aqueous solubility and stability of conjugated biomolecules while reducing potential immunogenicity. The reactive amine group allows for site-specific attachment to proteins via carboxyl groups, while the protected carboxyl terminus can be later deprotected and utilized for additional conjugation steps .

Antibody-Drug Conjugates

In the development of antibody-drug conjugates (ADCs), Amino-PEG12-t-Butyl ester has demonstrated significant utility. The compound can function as a spacer between antibodies and cytotoxic payloads, with the PEG chain providing necessary solubility and the functional groups enabling conjugation chemistry. This application is particularly valuable in targeted cancer therapies, where the PEG linker can contribute to improving pharmacokinetic properties and reducing off-target effects .

Applications in Drug Delivery Systems

PEGylation of Therapeutic Agents

The PEGylation of therapeutic molecules using Amino-PEG12-t-Butyl ester represents a significant application in pharmaceutical development. The attachment of PEG chains to biologically active compounds can enhance their pharmacokinetic profiles by increasing circulation time, improving stability, and reducing immunogenicity. The bifunctional nature of Amino-PEG12-t-Butyl ester allows for selective conjugation strategies that can preserve the biological activity of therapeutic agents.

Nanoparticle and Liposome Formulations

Amino-PEG12-t-Butyl ester can be incorporated into various drug delivery systems, including nanoparticles and liposomes, to improve their solubility, stability, and targeting capabilities. The PEG component provides a hydrophilic coating that can reduce clearance by the reticuloendothelial system, while the functional groups allow for the attachment of targeting ligands or therapeutic agents. This application is particularly valuable in developing advanced drug delivery platforms for challenging therapeutic targets.

Comparison of Drug Delivery Systems

The following table compares various drug delivery systems that may incorporate Amino-PEG12-t-Butyl ester:

Delivery SystemAdvantagesLimitationsRole of Amino-PEG12-t-Butyl ester
LiposomesBiocompatible, versatileStability issuesSurface modification, targeting
MicellesEnhanced solubility for hydrophobic drugsLimited drug loading capacityCore-shell structure formation
NanoparticlesTargeted delivery potentialPotential toxicity concernsSurface functionalization
PEGylated proteinsImproved circulation timePossible activity reductionDirect conjugation to proteins

Biological Activity and Research Findings

Effects on Cancer Cell Lines

Research involving compounds structurally related to Amino-PEG12-t-Butyl ester has shown promising results in cancer research. Specifically, tert-butyl ester prodrugs with similar structural elements have demonstrated the ability to suppress the growth of breast cancer cells, although with less potency compared to certain L-γ-methyleneglutamic acid amides. These findings suggest potential applications in the development of anticancer therapeutics, particularly when the compound is incorporated into larger bioactive molecules .

Structure-Activity Relationships

The 12-unit PEG chain in Amino-PEG12-t-Butyl ester provides an optimal balance between hydrophilicity and reactivity, making it suitable for a range of biological applications. Research indicates that the chain length significantly influences the compound's behavior in biological systems, with the 12-unit configuration offering advantages in terms of solubility, membrane permeability, and conjugation efficiency compared to shorter or longer PEG chains.

Applications in Diagnostic Technologies

Imaging Agent Development

Amino-PEG12-t-Butyl ester can be utilized in the development of imaging agents for diagnostic applications. The compound's ability to form conjugates with various imaging moieties, such as fluorescent dyes or radioisotopes, makes it valuable for creating targeted imaging probes. These conjugates can leverage the enhanced permeability and retention effect provided by the PEG chain while maintaining specific targeting through appropriate functional group modifications.

Biosensor Applications

In biosensor development, Amino-PEG12-t-Butyl ester serves as an effective linking component, connecting recognition elements (such as antibodies or aptamers) to signal-generating components. The PEG spacer can reduce non-specific binding and improve the orientation of recognition elements, enhancing the sensitivity and specificity of the resulting biosensors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator